Atractylon

描述

准备方法

合成路线和反应条件: 苍术酮可以通过高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱法从苍术和白术的干燥根茎中分离出来 . 分离过程包括用有机溶剂提取根茎,然后使用色谱技术进行纯化。

工业生产方法: 苍术酮的工业生产通常涉及从植物材料中进行大规模提取。根茎被干燥、研磨并进行溶剂提取。 然后使用 HPLC 纯化提取物以获得纯苍术酮 .

化学反应分析

反应类型: 苍术酮会发生各种化学反应,包括氧化、还原和亲电加成 .

常用试剂和条件:

氧化: 苍术酮可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 苍术酮的还原可以使用氢气在钯催化剂存在下进行。

亲电加成: 苍术酮可以与醛类发生亲电加成反应,形成新的化学实体.

主要形成的产物:

氧化: 苍术酮的氧化产物包括各种环氧化物和羟基化衍生物。

还原: 还原产物包括苍术酮的氢化衍生物。

亲电加成: 亲电加成的产物包括与醛类形成的加合物.

科学研究应用

苍术酮在科学研究中具有广泛的应用:

化学: 苍术酮被用作苍术根茎质量控制的标记化合物.

生物学: 它对多种人癌细胞株具有细胞毒性,使其成为癌症研究的潜在候选药物.

工业: 它由于其杀螨活性而用于开发天然杀虫剂.

作用机制

苍术酮通过各种分子靶点和途径发挥其作用:

抗炎活性: 苍术酮抑制促炎细胞因子的产生并减少氧化应激.

细胞毒性: 它通过调节 JAK2/STAT3 信号通路等信号通路诱导癌细胞凋亡.

杀螨活性: 苍术酮会破坏螨虫体内的钠钾三磷酸腺苷酶活性,导致其死亡.

相似化合物的比较

苍术酮常与其他倍半萜内酯如苍术内酯 I、II 和 III 进行比较:

苍术内酯 I: 具有强效的抗炎和器官保护作用.

苍术内酯 II: 以其抗癌活性而闻名.

苍术内酯 III: 表现出抗炎和神经保护活性.

苍术酮的独特性: 苍术酮因其广泛的生物活性而独一无二,包括抗炎、细胞毒性和杀螨特性。 它抑制钠钾三磷酸腺苷酶活性的能力使其区别于其他类似化合物 .

属性

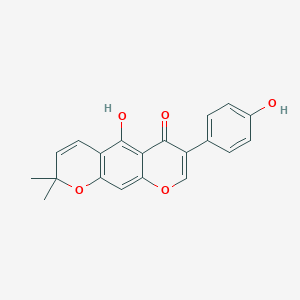

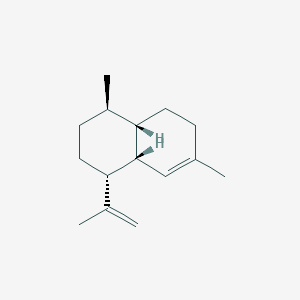

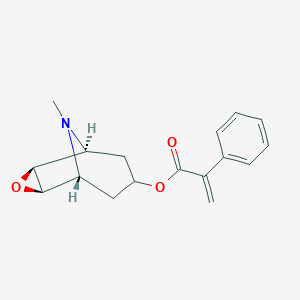

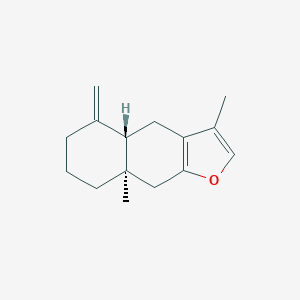

IUPAC Name |

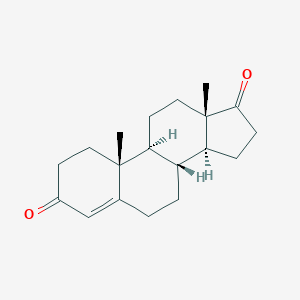

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSVDGIQAOBAD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220170 | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-21-5 | |

| Record name | Atractylon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for Atractylon?

A1: this compound possesses the molecular formula C15H20O, with a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in infrared (IR) spectra that distinguish it from related compounds. []

Q2: What is the structure of this compound?

A2: this compound features a unique bicyclic structure with a furan ring, as elucidated by Yosioka and colleagues. [] The presence of this furan ring is crucial for its biological activity. []

Q3: How does this compound exert its anti-cancer effects?

A3: Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatic, intestinal, and glioblastoma cells. [, , ] This effect is linked to cell cycle arrest, induction of apoptosis, and suppression of metastasis. [, , ] Specifically, this compound has been shown to increase ROS levels, reduce mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins, leading to apoptosis via the mitochondrial pathway. []

Q4: What is the role of SIRT3 in mediating this compound's anti-tumorigenic effects?

A4: Studies have demonstrated that this compound can upregulate the expression of SIRT3, a tumor suppressor protein. [] Inhibiting SIRT3 using a selective inhibitor partially reversed the anti-proliferative and anti-migratory effects of this compound on glioblastoma cells, suggesting SIRT3 plays a crucial role in mediating these effects. []

Q5: Does this compound affect the PI3K/AKT/mTOR signaling pathway?

A5: Yes, research on intestinal cancer cells revealed that this compound significantly suppressed the PI3K/AKT/mTOR signaling pathway, contributing to its inhibitory effects on cell proliferation and promotion of apoptosis. []

Q6: How does this compound impact inflammatory processes?

A6: this compound exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and IFN-β. [, , ]

Q7: Can this compound alleviate sleep-disordered breathing (SDB)-induced cognitive dysfunction?

A7: Research using a chronic intermittent hypoxia (CIH) model, mimicking SDB, showed that this compound treatment improved cognitive function and reduced inflammation in the hippocampus by modulating microglial activation and promoting SIRT3 expression. []

Q8: What are the potential therapeutic applications of this compound?

A8: The diverse biological activities of this compound suggest its potential in various therapeutic areas, including:

- Cancer: As an anti-cancer agent for hepatic, intestinal, and glioblastoma cancers. [, , ]

- Inflammatory diseases: As an anti-inflammatory agent for conditions characterized by excessive inflammation. [, , ]

- Neurological disorders: As a neuroprotective agent for conditions like SDB-induced cognitive dysfunction. []

Q9: What is the potential of this compound as an antiviral agent?

A9: In vitro and in vivo studies demonstrated that this compound possesses antiviral activity against influenza A virus (IAV), attenuating IAV-induced lung injury potentially through modulation of the TLR7 signaling pathway. []

Q10: Can this compound be used as a house dust mite control agent?

A10: this compound exhibits acaricidal activity against house dust mite species. It demonstrates toxicity in both fabric-circle residual contact and vapor-phase bioassays, suggesting its potential as a fumigant. []

Q11: How does processing affect the stability and biological activity of this compound?

A11: Studies indicate that traditional processing methods, such as stir-frying, can alter the chemical composition and biological activity of this compound. Specifically, processing can lead to the degradation of this compound into other compounds like Atractylenolide II and III. [, ]

Q12: How does the choice of excipient impact the stability of formulations containing this compound?

A12: Research highlights the importance of careful excipient selection when formulating with this compound. Certain excipients like lactose and Emcompressa showed potential interactions with this compound and other active components, potentially impacting the stability of the final product. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A13: Various analytical methods have been developed and validated for the analysis of this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying this compound and other volatile components in essential oils. [, , , , ]

- High-performance liquid chromatography (HPLC): For separating, identifying, and quantifying this compound and related compounds in plant extracts and formulations. [, , , , ]

- Microbore liquid chromatography (microbore LC): Offers a more sensitive and efficient alternative to conventional HPLC for analyzing this compound and related compounds. []

- Quantitative analysis of multi-components with a single marker (QAMS): This technique utilizes the relative correction factor (RCF) of this compound relative to a single marker compound (e.g., β-eudesmol) for simultaneous determination of multiple sesquiterpenoids in Atractylodes rhizome using GC. []

Q14: How does geographic origin influence the chemical profile of this compound-containing essential oils?

A14: Research utilizing GC-MS and chemometric analysis revealed significant variations in the chemical profiles of this compound-containing essential oils obtained from different geographical locations. This variation allows for the identification of distinct chemotypes and geographical origin authentication. [, ]

Q15: What are the knowledge gaps and future research directions for this compound?

A15: Despite promising research, there are several areas warranting further investigation:

- Detailed structure-activity relationship (SAR) studies: To optimize the biological activity and therapeutic potential of this compound derivatives. []

- Comprehensive in vivo studies: To fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. []

- Clinical trials: To evaluate the efficacy and safety of this compound in humans for specific therapeutic indications. []

- Formulation optimization: To improve the stability, solubility, and bioavailability of this compound for enhanced therapeutic applications. []

- Investigation of resistance mechanisms: Understanding potential resistance mechanisms and strategies to overcome them. []

- Assessment of environmental impact: Evaluating the ecotoxicological effects and developing sustainable practices for this compound production and use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。